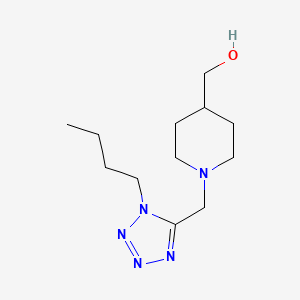
1,2,3-Trimethoxy-5-selenocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethoxy-5-selenocyanatobenzene is an organic compound with the molecular formula C10H11NO3Se. It is characterized by the presence of three methoxy groups and a selenocyanate group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1,2,3-Trimethoxy-5-selenocyanatobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has three methoxy groups attached at the 1, 2, and 3 positions.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Analyse Des Réactions Chimiques
1,2,3-Trimethoxy-5-selenocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenocyanate group can yield selenoxides, while reduction can produce selenols .
Applications De Recherche Scientifique
1,2,3-Trimethoxy-5-selenocyanatobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,2,3-Trimethoxy-5-selenocyanatobenzene exerts its effects is primarily related to its ability to interact with biological molecules. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species. These species can interact with thiol groups in proteins, potentially inhibiting enzyme activity and affecting cellular processes . The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
1,2,3-Trimethoxy-5-selenocyanatobenzene can be compared to other selenocyanate-containing compounds, such as:
1,2,3-Trimethoxy-5-thiocyanatobenzene: Similar in structure but contains a thiocyanate group instead of a selenocyanate group.
1,2,3-Trimethoxybenzene: Lacks the selenocyanate group, making it less reactive in certain chemical reactions.
1,3,5-Trimethoxybenzene: Another methoxy-substituted benzene derivative, but with a different substitution pattern, leading to different chemical properties and applications.
The uniqueness of this compound lies in the presence of both methoxy and selenocyanate groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H11NO3Se |
|---|---|
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
(3,4,5-trimethoxyphenyl) selenocyanate |
InChI |
InChI=1S/C10H11NO3Se/c1-12-8-4-7(15-6-11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 |
Clé InChI |
NOAYFTALFRASSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)


![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)


![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)




![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)


